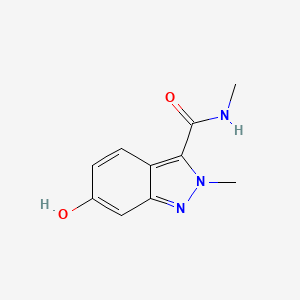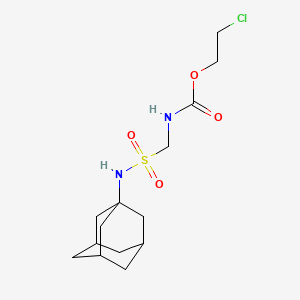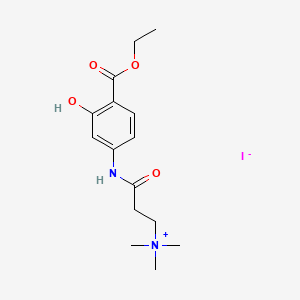![molecular formula C16H8O3 B13754548 Phenanthro[2,3-c]furan-8,10-dione CAS No. 5665-50-9](/img/structure/B13754548.png)
Phenanthro[2,3-c]furan-8,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Phenanthrenedicarboxylic anhydride is an organic compound with the molecular formula C16H8O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two carboxylic anhydride groups
准备方法
Synthetic Routes and Reaction Conditions
2,3-Phenanthrenedicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of phenanthrene with maleic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2,3-Phenanthrenedicarboxylic anhydride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
化学反应分析
Types of Reactions
2,3-Phenanthrenedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride groups under mild conditions.
Major Products Formed
Oxidation: Produces 2,3-phenanthrenedicarboxylic acid.
Reduction: Yields 2,3-phenanthrenediol or other reduced derivatives.
Substitution: Forms various substituted phenanthrene derivatives depending on the nucleophile used.
科学研究应用
2,3-Phenanthrenedicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Phenanthrenedicarboxylic anhydride involves its reactivity with nucleophiles. The anhydride groups are highly electrophilic and can react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives and interact with biological molecules, potentially affecting biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,3-Naphthalenedicarboxylic anhydride
- 1,2-Phthalic anhydride
- 2,3-Pyrazinedicarboxylic anhydride
Uniqueness
2,3-Phenanthrenedicarboxylic anhydride is unique due to its phenanthrene backbone, which imparts distinct chemical properties compared to other anhydrides. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler anhydrides like phthalic anhydride .
属性
CAS 编号 |
5665-50-9 |
|---|---|
分子式 |
C16H8O3 |
分子量 |
248.23 g/mol |
IUPAC 名称 |
naphtho[1,2-f][2]benzofuran-8,10-dione |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(18)19-15/h1-8H |
InChI 键 |
DOUQHYUWLTYTIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)OC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)


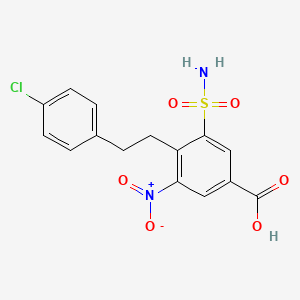
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)



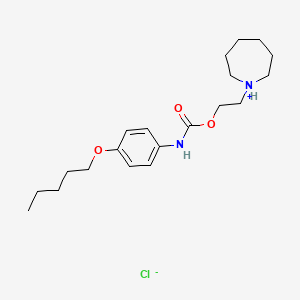
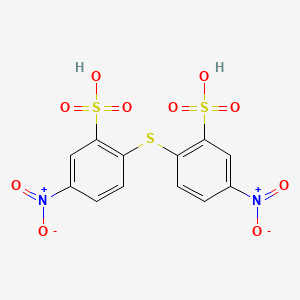
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
